molecular formula C15H15NO B1317285 2-(4-Isopropylbenzoyl)pyridine CAS No. 206357-76-8

2-(4-Isopropylbenzoyl)pyridine

Cat. No. B1317285
M. Wt: 225.28 g/mol
InChI Key: LADFKBHPBOIEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylbenzoyl)pyridine , also known by its IUPAC name (4-isopropylphenyl)(2-pyridinyl)methanone , is a chemical compound with the molecular formula C₁₅H₁₅NO . It falls within the class of pyridine derivatives and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthetic pathway for 2-(4-Isopropylbenzoyl)pyridine involves the cyclization of 2-(4-isopropylbenzoyl)benzoic acid using hydroxylamine hydrochloride in pyridine. This reaction yields the promising intermediate benzo[1,2]oxazinone derivative .

Scientific Research Applications

  • Anti-inflammatory Activities of Pyrimidines

    • Method: The synthesis and COX-2 inhibitory activities of several pyrimidines were reported. The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
    • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Applications of Pyridinium Salts

    • Application: Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
    • Method: This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides .
    • Results: Pyridinium salts have applications in materials science and biological issues related to gene delivery .
  • Antioxidant Activities of Pyrimidines

    • Application: Pyrimidines display a range of pharmacological effects including antioxidants .
    • Method: The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Antibacterial Activities of Pyrimidines

    • Application: Pyrimidines are known to have antibacterial effects .
    • Method: The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
  • Antiviral Activities of Pyrimidines

    • Application: Pyrimidines are known to have antiviral effects .
    • Method: The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
  • Antifungal Activities of Pyrimidines

    • Application: Pyrimidines are known to have antifungal effects .
    • Method: The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
  • Anti-cancer Activities of Pyridines

    • Application: Derivatives of pyridine are reported to have anti-cancer effects .
    • Method: The anti-cancer effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyridines exhibit potent anti-cancer effects .
  • Antihypertensive Activities of Pyridines

    • Application: Pyridines are known to have antihypertensive effects .
    • Method: The antihypertensive effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyridines exhibit potent antihypertensive effects .
  • Antiulcer Activities of Pyridines

    • Application: Pyridines are known to have antiulcer effects .
    • Method: The antiulcer effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyridines exhibit potent antiulcer effects .
  • Antimicrobial Activities of Pyridines

    • Application: Pyridines are known to have antimicrobial effects .
    • Method: The antimicrobial effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyridines exhibit potent antimicrobial effects .
  • Synthesis of Benzo[1,2]oxazinone Derivative

    • Application: 2-(4-Isopropylbenzoyl)benzoic acid was used in the synthesis of a benzo[1,2]oxazinone derivative .
    • Method: The cyclization of 2-(4-isopropylbenzoyl)benzoic acid to the promising benzo[1,2]oxazinone derivative was accomplished using hydroxylamine hydrochloride in pyridine .
    • Results: The structure of the compound was established through its elemental analysis and spectral data .

Future Directions

: Rieke Metals, Inc. - 2-(4-Isopropylbenzoyl)pyridine : Phthalazines and phthalazine hybrids

properties

IUPAC Name

(4-propan-2-ylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADFKBHPBOIEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582881
Record name [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylbenzoyl)pyridine

CAS RN

206357-76-8
Record name [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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